![molecular formula C18H22N2O4S B3856847 N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3856847.png)
N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide
Overview
Description
N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide, also known as BPSAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPSAA is a sulfonamide derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been found to exhibit potent inhibitory effects on the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.
Mechanism of Action
N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the COX enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide selectively inhibits the COX-2 isoform, which is induced during inflammation and is responsible for the production of prostaglandins that cause pain and fever. By inhibiting COX-2, N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide reduces the production of prostaglandins and thus alleviates inflammation and pain.
Biochemical and Physiological Effects:
N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been found to exhibit low toxicity and high selectivity towards COX-2, making it a promising candidate for the development of new anti-inflammatory and analgesic drugs. However, further studies are needed to determine the long-term effects and safety of N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide is its potent inhibitory effects on COX-2, which makes it a valuable tool for studying the role of COX-2 in inflammation and pain. However, one of the limitations of N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide is its low solubility in water, which can make it difficult to administer in animal studies. Furthermore, N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide has been found to exhibit low bioavailability and rapid metabolism, which can limit its efficacy in vivo.
Future Directions
There are several future directions for the research and development of N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide. One of the directions is the optimization of its chemical structure to improve its solubility, bioavailability, and metabolic stability. Another direction is the evaluation of its efficacy and safety in human clinical trials for the treatment of various inflammatory disorders. Furthermore, N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide can be used as a building block for the synthesis of novel polymers and materials with unique properties, which can have potential applications in various fields such as electronics, optics, and energy storage.
Scientific Research Applications
N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory disorders such as arthritis, asthma, and cancer. In agriculture, N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide has been shown to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide has been used as a building block for the synthesis of novel polymers and materials with unique properties.
properties
IUPAC Name |
N-[4-[(4-butoxyphenyl)sulfonylamino]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-4-13-24-17-9-11-18(12-10-17)25(22,23)20-16-7-5-15(6-8-16)19-14(2)21/h5-12,20H,3-4,13H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOZPRDERBQTNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.